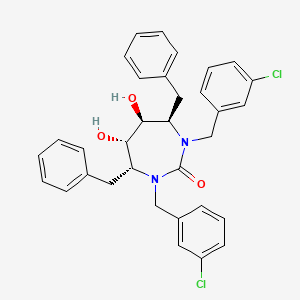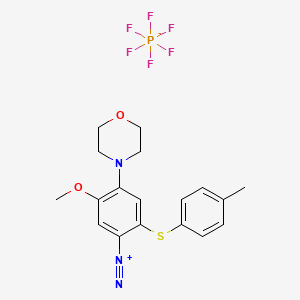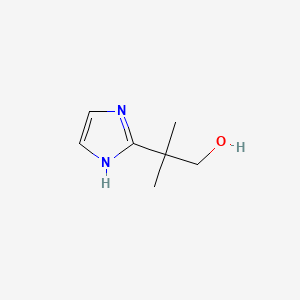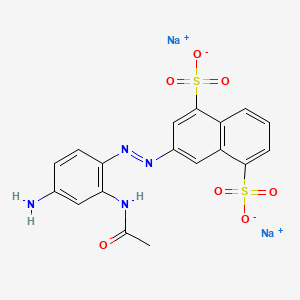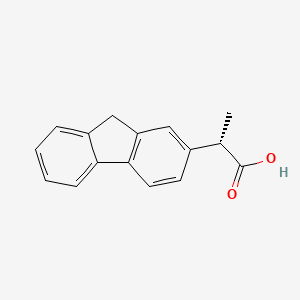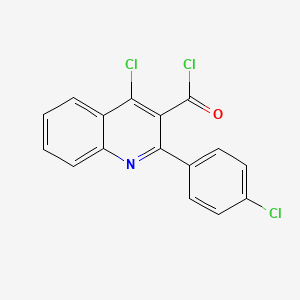
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 3-quinolinecarboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.
Applications De Recherche Scientifique
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- and its derivatives involves interaction with various molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
4-Chloroquinoline: A simpler quinoline derivative used in similar research and industrial applications.
Uniqueness
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and other chemical products .
Propriétés
Numéro CAS |
93663-87-7 |
|---|---|
Formule moléculaire |
C16H8Cl3NO |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
4-chloro-2-(4-chlorophenyl)quinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-7-5-9(6-8-10)15-13(16(19)21)14(18)11-3-1-2-4-12(11)20-15/h1-8H |
Clé InChI |
VJPULDBFTRDGHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


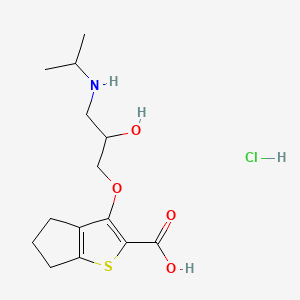
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

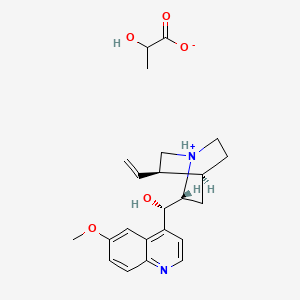

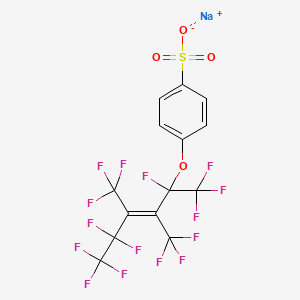
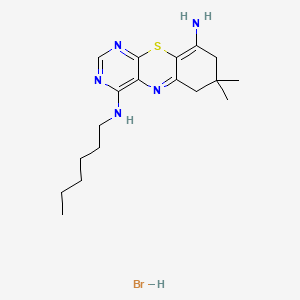
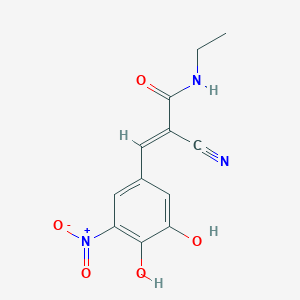
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
